Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate
Overview
Description
Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24. The purity is usually 95%.
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Scientific Research Applications
1. Photocyclization in Photochemistry
Methyl 2-allyl-3-oxo-2,3-dihydrothiophene-2-carboxylate (2) has been shown to photocyclize selectively into methyl 2-oxo-7-thiatricyclo[3.2.1.03,6]octane-1-carboxylate, demonstrating the utility of related compounds in photochemical reactions (Anklam, Lau, & Margaretha, 1985).
2. Liquid Crystal Properties
Research on 4-n-alkylphenyl 4-n-alkylbicyclo (2.2.2) octane-1-carboxylates with various substituents, including cyano groups, has highlighted their potential in creating low-melting esters with large nematic ranges, important for liquid crystal applications (Gray & Kelly, 1981).
3. Catalyst in Michael Addition
A dabco-based basic ionic liquid, 1-butyl-4-aza-1-azaniabicyclo[2.2.2]octane hydroxide, has been utilized as a catalyst for Michael addition of active methylene compounds to α, β-unsaturated carboxylic esters and nitriles, showcasing the catalytic applications of bicyclo[2.2.2]octane derivatives (Keithellakpam & Laitonjam, 2014).
4. Synthesis of Specific Stereochemical Structures
The synthesis of specific stereochemical structures like 1-[N-Benzyloxycarbonyl-(1S)-1-amino-2-oxoethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane demonstrates the compound's utility in creating complex molecular architectures for various applications (Rose et al., 2003).
5. Electrooptical Properties
Mixtures of 4-n-alkyl-2-fluorophenyl 4-n-alkylbicyclo(2.2.2)octane-1-carboxylates and cyanobiphenyls have been found to exhibit useful electrooptical properties, particularly in applications like twisted nematic cells used in liquid crystal displays (Gray & Kelly, 1981).
Safety and Hazards
Properties
IUPAC Name |
methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-9(13)11-5-2-10(8-12,3-6-11)4-7-11/h2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSHTDGCQQHAPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732124 | |
Record name | Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54202-05-0 | |
Record name | Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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